molecular formula C16H17N3O B13084728 N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline

Cat. No.: B13084728
M. Wt: 267.33 g/mol
InChI Key: DTUGJTOPNZBIAU-UHFFFAOYSA-N
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Description

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline typically involves the condensation of 2-aminobenzimidazole with 4-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzimidazole derivatives.

Scientific Research Applications

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound’s optoelectronic properties make it useful in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-chloroaniline
  • N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-nitroaniline
  • N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-hydroxyaniline

Uniqueness

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methoxyaniline

InChI

InChI=1S/C16H17N3O/c1-11(17-12-7-9-13(20-2)10-8-12)16-18-14-5-3-4-6-15(14)19-16/h3-11,17H,1-2H3,(H,18,19)

InChI Key

DTUGJTOPNZBIAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC3=CC=C(C=C3)OC

Origin of Product

United States

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